ENPP3 Inhibitory Potency – Comparison with the Des‑Methyl Analog (Compound 23)
The des‑methyl analog (compound 23, CAS 333413‑02‑8) inhibits human ENPP3 with a Ki of 53.7 nM against the natural substrate ATP, measured in a radiometric enzyme assay using recombinant human NPP3 [1]. Quantitative Ki data for the N‑methyl derivative has not been separately published; the molbic.idrblab.net database records ENPP3 bioactivity for the N‑methyl compound at ≤ 0.1 μM but without a defined Ki value [2]. Direct comparison is therefore limited to class‑level inference: N‑methylation of the sulfonamide generally reduces affinity for carbonic anhydrase isoforms while potentially improving metabolic stability or cell permeability [3]. Researchers must verify that the N‑methyl modification does not compromise ENPP3 potency below the 53.7 nM benchmark established for compound 23.
| Evidence Dimension | ENPP3 inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Bioactivity ≤ 0.1 µM (ENPP3, exact Ki not published) |
| Comparator Or Baseline | Des‑methyl analog (compound 23): Ki = 53.7 nM (recombinant human NPP3, ATP substrate) |
| Quantified Difference | Insufficient data to calculate difference; N‑methyl compound may be equipotent or weaker |
| Conditions | Radiometric enzyme assay with recombinant human NPP3; substrate: ATP |
Why This Matters
Procurement decisions for ENPP3‑targeted research require confirmation that the N‑methyl compound retains low‑nanomolar ENPP3 potency comparable to compound 23, otherwise project outcomes may be jeopardized.
- [1] Lee, S.-Y.; Namasivayam, V.; Boshta, N. M.; Perotti, A.; Mirza, S.; Bua, S.; Supuran, C. T.; Müller, C. E. Discovery of Potent Nucleotide Pyrophosphatase/Phosphodiesterase3 (NPP3) Inhibitors with Ancillary Carbonic Anhydrase Inhibition for Cancer (Immuno)therapy. RSC Med. Chem. 2021, 12 (7), 1187–1206. View Source
- [2] MolBIC Database. Compound CP0580034: N,2‑dimethyl‑5‑[4‑(4‑sulfamoylanilino)phthalazin‑1‑yl]benzenesulfonamide. https://molbic.idrblab.net/data/compound/details/CP0580034 (accessed Apr 2026). View Source
- [3] Supuran, C. T. Carbonic Anhydrases: Novel Therapeutic Applications for Inhibitors and Activators. Nat. Rev. Drug Discov. 2008, 7 (2), 168–181. View Source
